Chlorphenesin 2-Carbamate (3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

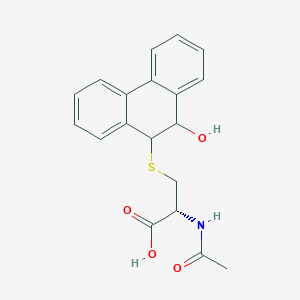

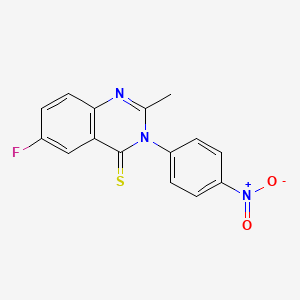

Chlorphenesin 2-Carbamate, also known as 3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate, is a centrally acting muscle relaxant. It is primarily used to treat muscle pain and spasms. This compound is known for its ability to block nerve impulses that are sent to the brain, providing relief from muscle discomfort .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Chlorphenesin 2-Carbamate involves heating chlorphenesin and reacting it with diethyl carbonate under the action of a less ester exchange catalyst. After the reaction, tertiary butanol and dimethyl formamide are added as mixed solvents. The mixture is then reacted with ammonia water to prepare the target compound. The product is filtered and washed using pure water containing a small amount of ammonia. Finally, the compound is refined using ethanol containing a small amount of ammonia and ethyl acetate as mixed solvents .

Industrial Production Methods

In industrial settings, the preparation method is optimized to ensure safety and efficiency. The use of less toxic solvents and specific refining methods helps in minimizing the presence of hazardous organic solvents, thereby improving the production environment .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorphenesin 2-Carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorophenesin derivatives with additional oxygen-containing functional groups, while reduction reactions may yield simpler hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

Chlorphenesin 2-Carbamate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: It is studied for its effects on muscle relaxation and nerve impulse blocking.

Medicine: It is used to treat muscle spasms and pain, providing relief to patients with musculoskeletal conditions.

Industry: It is used in the formulation of certain cosmetic products due to its preservative properties.

Wirkmechanismus

The exact mechanism of action of Chlorphenesin 2-Carbamate is not fully understood. it is known to act in the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses (or pain sensations) that are sent to the brain, providing muscle relaxation and pain relief .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methocarbamol: Another centrally acting muscle relaxant with similar uses.

Mephenesin: A compound structurally related to Chlorphenesin 2-Carbamate, used for similar purposes.

Uniqueness

Chlorphenesin 2-Carbamate is unique in its longer duration of effect compared to similar compounds like mephenesin. It is also known for its minimal toxic side effects, making it a safer option for muscle relaxation .

Eigenschaften

Molekularformel |

C10H12ClNO4 |

|---|---|

Molekulargewicht |

245.66 g/mol |

IUPAC-Name |

[1-(4-chlorophenoxy)-3-hydroxypropan-2-yl] carbamate |

InChI |

InChI=1S/C10H12ClNO4/c11-7-1-3-8(4-2-7)15-6-9(5-13)16-10(12)14/h1-4,9,13H,5-6H2,(H2,12,14) |

InChI-Schlüssel |

KQNLXRSCEMZOHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OCC(CO)OC(=O)N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)

![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)

![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)

![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)